N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-16-9-5-4-8-15(16)22-11-10-20-18(22)25-12-17(23)21-14-7-3-2-6-13(14)19/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTYCETWEDODDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H14FN3OS
- Molecular Weight : 303.35 g/mol
The compound features a fluorinated phenyl group, an imidazole moiety, and a sulfanyl linkage, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with imidazolinyl groups, similar to this compound, exhibit significant antitumor properties. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer).
- IC50 Values :
- A549: 2.12 ± 0.21 μM
- HCC827: 5.13 ± 0.97 μM
- NCI-H358: 0.85 ± 0.05 μM
These results suggest that derivatives of imidazole can effectively inhibit cell proliferation in various cancer types, highlighting the potential of this compound as a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Research has shown that related compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: MIC 15.625–62.5 μM
- Enterococcus faecalis: MIC 62.5–125 μM
These findings imply that modifications in the structure can lead to enhanced antibacterial effects, making it a candidate for treating resistant bacterial strains .
Case Study 1: Antitumor Efficacy
A study focused on the efficacy of imidazole derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo. The study utilized xenograft models where treated groups exhibited a significant reduction in tumor size compared to controls.
Case Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial activity of a series of imidazole-containing compounds was evaluated against clinical isolates of MRSA and other pathogens. The results indicated that certain substitutions significantly enhanced activity against biofilms, suggesting that this compound could be effective against biofilm-associated infections.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
